molecular formula C7H7BrF3N3O B12816803 2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)-

2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No.: B12816803
M. Wt: 286.05 g/mol
InChI Key: AZFBEZOGVCFYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is a chemical compound with the molecular formula C7H6BrF3N2O. This compound is characterized by the presence of a pyrazine ring substituted with a bromine atom at the 5-position and a trifluoroethoxy group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- typically involves the reaction of 2-pyrazinamine with 2,2,2-trifluoroethanol under basic conditions to form 3-(2,2,2-trifluoroethoxy)-2-pyrazinamine. This intermediate is then subjected to bromination at the 5-position to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrazinamine,5-bromo-3-(2,2,2-trifluoro-1-methylethoxy)- is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These properties make it valuable in various research applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7BrF3N3O

Molecular Weight

286.05 g/mol

IUPAC Name

5-bromo-3-(1,1,1-trifluoropropan-2-yloxy)pyrazin-2-amine

InChI

InChI=1S/C7H7BrF3N3O/c1-3(7(9,10)11)15-6-5(12)13-2-4(8)14-6/h2-3H,1H3,(H2,12,13)

InChI Key

AZFBEZOGVCFYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1=NC(=CN=C1N)Br

Origin of Product

United States

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